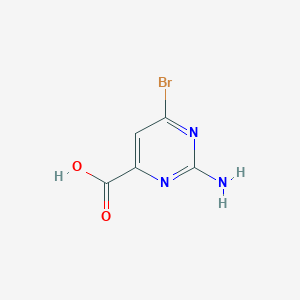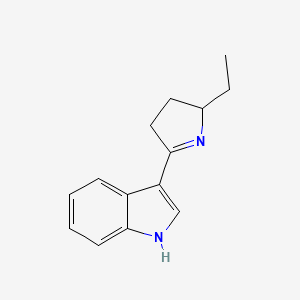
3-(2-Ethyl-3,4-dihydro-2H-pyrrol-5-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Ethyl-3,4-dihydro-2H-pyrrol-5-yl)-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This compound features a pyrrole ring fused to an indole structure, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethyl-3,4-dihydro-2H-pyrrol-5-yl)-1H-indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 2-ethyl-3,4-dihydro-2H-pyrrole and an indole derivative in the presence of a catalyst can yield the desired compound. Typical reaction conditions may include elevated temperatures and the use of solvents such as toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Ethyl-3,4-dihydro-2H-pyrrol-5-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or pyrrole rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its biological activity can be studied to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound may have pharmacological properties that make it a candidate for drug development, particularly in the treatment of diseases where indole derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Ethyl-3,4-dihydro-2H-pyrrol-5-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, target specificity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(2-Ethyl-3,4-dihydro-2H-pyrrol-5-yl)-1H-indole include other indole derivatives such as:
- 3-(2-Methyl-3,4-dihydro-2H-pyrrol-5-yl)-1H-indole
- 3-(2-Propyl-3,4-dihydro-2H-pyrrol-5-yl)-1H-indole
- 3-(2-Butyl-3,4-dihydro-2H-pyrrol-5-yl)-1H-indole
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct properties that make it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C14H16N2 |
|---|---|
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
3-(2-ethyl-3,4-dihydro-2H-pyrrol-5-yl)-1H-indole |
InChI |
InChI=1S/C14H16N2/c1-2-10-7-8-14(16-10)12-9-15-13-6-4-3-5-11(12)13/h3-6,9-10,15H,2,7-8H2,1H3 |
Clave InChI |
POGQFKGSMCXTPY-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(=N1)C2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,9-Dihydroxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11887883.png)
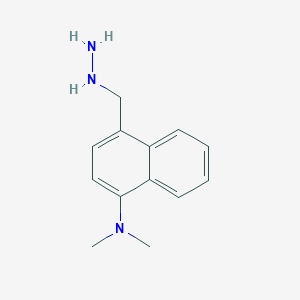
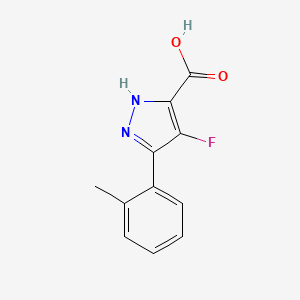
![9-Nitro-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline](/img/structure/B11887907.png)
![2-amino-5,5-diethyl-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11887920.png)


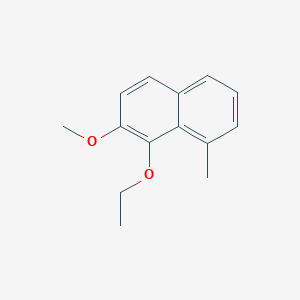


![3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11887946.png)
